molecular formula C9H8N2S B13523834 2-(4-Cyanophenyl)ethanethioamide

2-(4-Cyanophenyl)ethanethioamide

Cat. No.: B13523834
M. Wt: 176.24 g/mol
InChI Key: SSALCCJJNQVZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenyl)ethanethioamide is a thioamide derivative featuring a cyano (-CN) substituent on the para position of its phenyl ring. Thioamides are sulfur-containing analogs of amides, known for their roles in medicinal chemistry, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(4-cyanophenyl)ethanethioamide

InChI

InChI=1S/C9H8N2S/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12)

InChI Key

SSALCCJJNQVZMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)ethanethioamide typically involves the reaction of 4-cyanobenzyl chloride with thioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure 2-(4-Cyanophenyl)ethanethioamide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Cyanophenyl)ethanethioamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like ethanol or dimethylformamide under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted ethanethioamide derivatives

Scientific Research Applications

2-(4-Cyanophenyl)ethanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

The substituent on the phenyl ring significantly alters electronic effects, molecular weight, and polar surface area (PSA). Key comparisons include:

Table 1: Structural and Electronic Comparison
Property 2-(4-Cyanophenyl)ethanethioamide 2-(4-Methoxyphenyl)ethanethioamide 2-(4-Chlorophenyl)ethanethioamide 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
Molecular Formula C₉H₇N₂S C₉H₁₁NOS C₈H₈ClNS C₁₅H₁₁F₃N₂OS
Molecular Weight ~191.23 g/mol 197.25 g/mol 193.68 g/mol 310.05 g/mol
Substituent Effect Strong electron-withdrawing (CN) Electron-donating (OCH₃) Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CF₃), Oxo group
Polar Surface Area ~70 Ų (estimated) ~55 Ų (estimated) ~60 Ų (estimated) ~90 Ų (estimated)
Rotatable Bonds 3 3 3 4 (estimated)

Key Observations :

  • Cyano vs.
  • Cyano vs. Chloro: Chloro’s electronegativity is less pronounced than cyano, resulting in a lower PSA and moderate electronic effects.
  • Trifluoromethyl/Oxo Derivative : The trifluoromethyl group and oxo moiety increase molecular weight and PSA, likely reducing oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity:
  • The cyano group’s polarity may reduce solubility in nonpolar solvents compared to methoxy but improve water solubility relative to chloro and trifluoromethyl analogs.
  • Lipophilicity (log P) is expected to follow: methoxy > chloro > cyano > trifluoromethyl/oxo, based on substituent hydrophobicity.
Oral Bioavailability Predictors (from ):
  • Rotatable Bonds : All analogs (excluding the trifluoromethyl derivative) have ≤3 rotatable bonds, favoring bioavailability.
  • Polar Surface Area: The cyano analog’s higher PSA (~70 Ų) may reduce permeability compared to methoxy (~55 Ų) but remains below the 140 Ų threshold for acceptable rat bioavailability .
  • Trifluoromethyl/Oxo Derivative : Higher PSA (~90 Ų) and rotatable bonds (4) suggest poorer bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.